molecular formula C20H14N4 B6127241 3-(benzylamino)benzo[b]-1,6-naphthyridine-4-carbonitrile

3-(benzylamino)benzo[b]-1,6-naphthyridine-4-carbonitrile

Cat. No. B6127241
M. Wt: 310.4 g/mol
InChI Key: LYJJXWZNKWNDBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(benzylamino)benzo[b]-1,6-naphthyridine-4-carbonitrile is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound possesses a unique chemical structure that allows it to interact with biological systems in a specific manner, making it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of 3-(benzylamino)benzo[b]-1,6-naphthyridine-4-carbonitrile is not fully understood. However, several studies have suggested that this compound may exert its biological effects by inhibiting specific enzymes or proteins involved in cellular processes.
Biochemical and Physiological Effects:
Several studies have demonstrated the biochemical and physiological effects of 3-(benzylamino)benzo[b]-1,6-naphthyridine-4-carbonitrile. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation in animal models.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(benzylamino)benzo[b]-1,6-naphthyridine-4-carbonitrile in lab experiments include its potent biological activity, its unique chemical structure, and its potential for drug development. However, the limitations of using this compound in lab experiments include its complex synthesis method, its potential toxicity, and its limited solubility in aqueous solutions.

Future Directions

There are several potential future directions for research on 3-(benzylamino)benzo[b]-1,6-naphthyridine-4-carbonitrile. These include:
1. Further elucidation of the mechanism of action of this compound
2. Development of more efficient and scalable synthesis methods
3. Evaluation of the potential toxicity of this compound in animal models
4. Optimization of the pharmacokinetic properties of this compound for drug development
5. Exploration of the potential applications of this compound in other areas of medicinal chemistry, such as antiviral or anti-inflammatory drug development.
In conclusion, 3-(benzylamino)benzo[b]-1,6-naphthyridine-4-carbonitrile is a promising compound with potential applications in medicinal chemistry. Its unique chemical structure and potent biological activity make it a promising candidate for drug development, and further research is needed to fully elucidate its mechanism of action and potential applications.

Synthesis Methods

The synthesis of 3-(benzylamino)benzo[b]-1,6-naphthyridine-4-carbonitrile involves a multi-step process that requires expertise in organic chemistry. One of the most commonly used methods for synthesizing this compound is the Pinner reaction, which involves the reaction of benzylamine with 2-cyanobenzoic acid in the presence of concentrated hydrochloric acid.

Scientific Research Applications

The unique chemical structure of 3-(benzylamino)benzo[b]-1,6-naphthyridine-4-carbonitrile makes it a promising candidate for drug development. Several studies have shown that this compound exhibits potent antitumor activity, making it a potential candidate for cancer treatment. Additionally, this compound has been shown to have antibacterial and antifungal properties, making it a promising candidate for the development of new antibiotics.

properties

IUPAC Name

3-(benzylamino)benzo[b][1,6]naphthyridine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N4/c21-11-17-19-16(10-15-8-4-5-9-18(15)24-19)13-23-20(17)22-12-14-6-2-1-3-7-14/h1-10,13H,12H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYJJXWZNKWNDBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=C(C3=NC4=CC=CC=C4C=C3C=N2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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